molecular formula C15H10F3N3O B11544602 5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one

5-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B11544602
M. Wt: 305.25 g/mol
InChI Key: MDSGBEYMOJPUAZ-UHFFFAOYSA-N
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Description

5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that features a trifluoromethyl group and a benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 2,3-dihydro-1H-1,3-benzodiazol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and distillation are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(E)-{[2-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}AMINO]-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its high stability and lipophilicity make it particularly valuable in pharmaceutical and material science research .

Properties

Molecular Formula

C15H10F3N3O

Molecular Weight

305.25 g/mol

IUPAC Name

5-[[2-(trifluoromethyl)phenyl]methylideneamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C15H10F3N3O/c16-15(17,18)11-4-2-1-3-9(11)8-19-10-5-6-12-13(7-10)21-14(22)20-12/h1-8H,(H2,20,21,22)

InChI Key

MDSGBEYMOJPUAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC3=C(C=C2)NC(=O)N3)C(F)(F)F

Origin of Product

United States

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